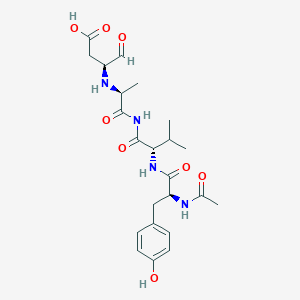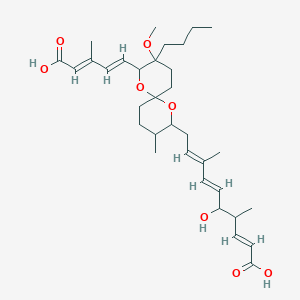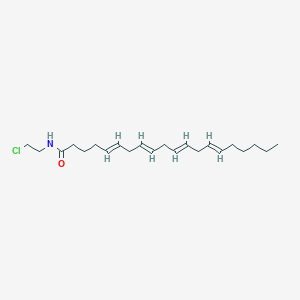
Arachidonyl-2-(chloroethyl-d4)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonyl-2-(chloroethyl-d4)amide is a synthetic organic compound characterized by a long hydrocarbon chain with multiple double bonds and a terminal amide group containing a 2-chloroethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl-2-(chloroethyl-d4)amide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of icosa-5,8,11,14-tetraenoic acid, which can be obtained through the partial hydrogenation of polyunsaturated fatty acids.
Amidation Reaction: The icosa-5,8,11,14-tetraenoic acid is then reacted with 2-chloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The double bonds in the hydrocarbon chain can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to single bonds using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium on carbon.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand the mechanisms of various organic reactions.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies to investigate the effects of polyunsaturated fatty acid derivatives on biological systems.
Industry:
Materials Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Arachidonyl-2-(chloroethyl-d4)amide would depend on its specific application. In a biological context, the compound could interact with cellular membranes or enzymes, potentially affecting signal transduction pathways or metabolic processes. The 2-chloroethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, leading to various biological effects.
相似化合物的比较
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid: Lacks the 2-chloroethyl group but has a similar hydrocarbon chain structure.
(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Uniqueness:
- The presence of the 2-chloroethyl group in Arachidonyl-2-(chloroethyl-d4)amide imparts unique reactivity, particularly in nucleophilic substitution reactions.
- The multiple double bonds in the hydrocarbon chain provide sites for various chemical modifications, making it a versatile compound for synthetic applications.
属性
IUPAC Name |
(5E,8E,11E,14E)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-CGRWFSSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(10Z,14Z,16Z)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101178.png)
![(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B8101183.png)
![[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101184.png)
![(6Z)-4-ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-2H-1,2-oxazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8101189.png)
![sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B8101196.png)

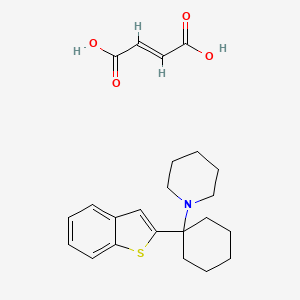
![(3Z,18Z)-11-ethyl-27-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1(27),3,13,18-tetraene-2,20,28-trione](/img/structure/B8101212.png)
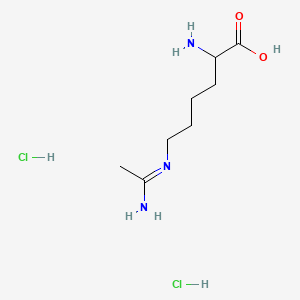
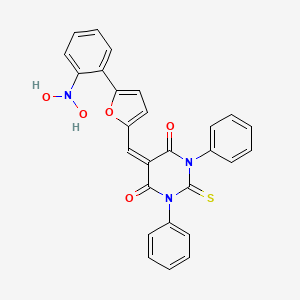
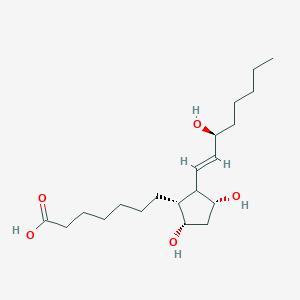
![(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one](/img/structure/B8101260.png)
